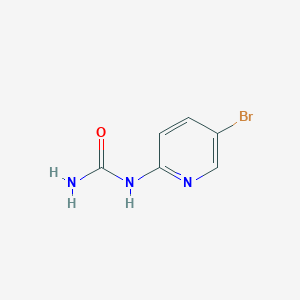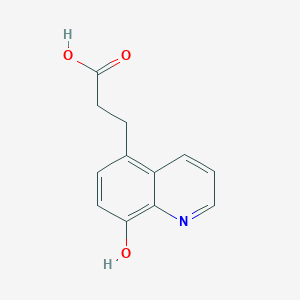
1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline is a nitrogen-containing heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring attached to a dihydroisoquinoline structure, making it a versatile scaffold for the development of novel biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline typically involves the reaction of 3,4-dihydroisoquinoline with pyrrolidine in the presence of a suitable base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like toluene . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the dihydroisoquinoline ring to a fully saturated isoquinoline.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Fully saturated isoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets such as enzymes and receptors. The pyrrolidine ring enhances the compound’s binding affinity to these targets, leading to modulation of their activity. For instance, derivatives of this compound have shown high affinity for κ-opioid receptors, making them potential candidates for pain management .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler structure with a five-membered nitrogen-containing ring.
Isoquinoline: Lacks the pyrrolidine ring but shares the isoquinoline core structure.
Pyrrolidinone: Contains a lactam ring, differing in the presence of a carbonyl group.
Uniqueness
1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline is unique due to its combined structural features of pyrrolidine and dihydroisoquinoline. This duality provides enhanced binding properties and versatility in chemical reactions, making it a valuable scaffold in medicinal chemistry .
Properties
CAS No. |
921213-09-4 |
|---|---|
Molecular Formula |
C14H18N2 |
Molecular Weight |
214.31 g/mol |
IUPAC Name |
1-(pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C14H18N2/c1-2-6-13-12(5-1)7-8-15-14(13)11-16-9-3-4-10-16/h1-2,5-6H,3-4,7-11H2 |
InChI Key |
OSXRJSLOJCQVDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=NCCC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



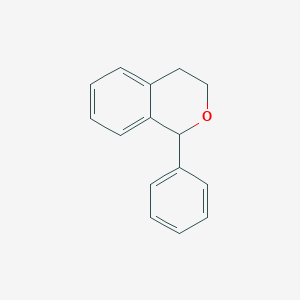
![3-Amino-4-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxylic acid](/img/structure/B11892191.png)

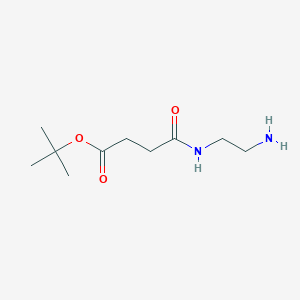
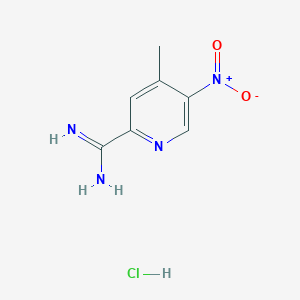
![Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate](/img/structure/B11892217.png)
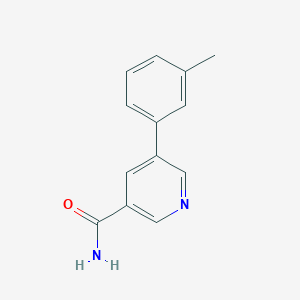
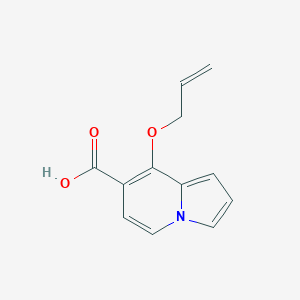
![4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B11892247.png)

![[1,2,4]Triazolo[5,1-b]quinazolin-9(3H)-one, 3-amino-2-methyl-](/img/structure/B11892250.png)
